Plasma Exposure Advantage: Atilotrelvir Achieves Four-Fold Higher Exposure Compared to Nirmatrelvir/Ritonavir
In Phase I clinical studies in healthy individuals, Atilotrelvir (GST-HG171) demonstrated exposure levels in human plasma four times higher than Paxlovid (nirmatrelvir/ritonavir) within the same dose range [1]. This elevated exposure is quantified as a four-fold difference in area under the plasma concentration-time curve (AUC) between the two agents under comparable dosing conditions. The higher intrinsic exposure of Atilotrelvir informs the potential for either high-dose monotherapy or combination with low-dose ritonavir [1].
| Evidence Dimension | Plasma Exposure (Relative AUC) |
|---|---|
| Target Compound Data | Four times (4×) the plasma exposure of Paxlovid at the same dose range |
| Comparator Or Baseline | Nirmatrelvir/ritonavir (Paxlovid): 1× baseline exposure |
| Quantified Difference | 4-fold higher exposure |
| Conditions | Phase I clinical study in healthy individuals; same dose range comparison |
Why This Matters
This pharmacokinetic differentiation supports the lower daily dose requirement of Atilotrelvir and may provide an advantage in therapeutic scenarios where achieving higher plasma concentrations is critical for antiviral efficacy.
- [1] Zhang H, et al. Pharmacokinetics and safety of GST-HG171, a novel 3CL protease inhibitor, in Chinese subjects with impaired and normal liver function. Antimicrobial Agents and Chemotherapy. 2024;68(8):e00539-24. doi:10.1128/aac.00539-24. View Source
